Computed LogP Difference: A 0.8 Unit Shift in Lipophilicity Compared to the Unsubstituted Analog
A direct comparison of computed XLogP3-AA values indicates that the 4-ethyl derivative is measurably more lipophilic than its non-ethylated comparator, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide. The target compound has a computed XLogP3-AA of 2, versus 1.2 for the unsubstituted analog [1][2]. This difference, representing a moderate but potentially impactful change, suggests that the target compound will have greater affinity for hydrophobic environments, which can influence both passive membrane permeability and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide; XLogP3-AA = 1.2 |
| Quantified Difference | ΔLogP = 0.8 (a ~67% increase relative to the comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm, as implemented in PubChem release 2025.09.15 [3] |
Why This Matters
For procurement, this quantified lipophilicity shift can be a decisive factor when optimizing a lead series where higher LogP correlates with improved cell-based potency or CNS penetration.
- [1] PubChem. (2025). Compound Summary for CID 72718270: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 72718266: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide. National Center for Biotechnology Information. View Source
- [3] Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
